molecular formula C15H24Cl2N2 B1443260 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1159822-78-2

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

Cat. No. B1443260
M. Wt: 303.3 g/mol
InChI Key: GNSMSVLFLPSDEP-UHFFFAOYSA-N
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Description

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the CAS Number: 1159822-78-2 . It has a molecular weight of 303.27 and its IUPAC name is 8-benzyl-1,8-diazaspiro[4.5]decane dihydrochloride .


Molecular Structure Analysis

The InChI code for 8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride is 1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.27 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Anti-Ulcer Activity

  • Application Summary: This compound has been investigated for its potential as a new anti-ulcer agent. It was compared with omeprazole, a commonly used anti-ulcer drug .
  • Methods of Application: The compound was synthesized and its activity was investigated in vivo. The anti-ulcer activity was evaluated using an indomethacin stomach ulcer model .
  • Results: The compound was found to possess anti-ulcer activity comparable with that of omeprazole .

RIPK1 Kinase Inhibition

  • Application Summary: The compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
  • Methods of Application: A virtual screening workflow was performed to discover new chemotypes of RIPK1 inhibitors. The compound was identified as a hit and further structural optimization was performed .
  • Results: The compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

8-benzyl-1,8-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15;;/h1-3,5-6,16H,4,7-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSMSVLFLPSDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679382
Record name 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

CAS RN

1159822-78-2
Record name 8-Benzyl-1,8-diazaspiro[4.5]decane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 3
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 4
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 5
Reactant of Route 5
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 6
8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride

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